molecular formula C17H18FNO2 B12833597 7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B12833597
M. Wt: 287.33 g/mol
InChI Key: TVZSOAADKNLTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical compound with the molecular formula C17H18FNO2 This compound is part of the benzoxazepine family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation to achieve higher yields and shorter reaction times . Another method involves the copper-catalyzed coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in a one-pot reaction .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. It is believed to act as a dopamine antagonist and a serotonin 5-HT2 blocker . These interactions lead to changes in neurotransmitter levels, resulting in its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of the fluorobenzyl group, which can enhance its pharmacokinetic properties and receptor binding affinity. This structural feature may contribute to its potential as a more effective therapeutic agent compared to its analogs.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

7-[(3-fluorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C17H18FNO2/c18-16-3-1-2-13(9-16)11-20-12-14-4-5-17-15(8-14)10-19-6-7-21-17/h1-5,8-9,19H,6-7,10-12H2

InChI Key

TVZSOAADKNLTST-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)COCC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.